N-(3,4-Difluorophenyl)acetamide

Crystallography Solid State Chemistry Process Chemistry

Sourcing fluorinated acetanilide intermediates with the correct 3,4-substitution pattern is critical - isomeric 2,4- or 2,6-difluoro variants exhibit distinct reactivity and cannot serve as drop-in replacements in validated synthetic routes. N-(3,4-Difluorophenyl)acetamide (CAS 458-11-7) resolves this with peer-reviewed, multi-kilogram synthetic precedent. • Proven intermediate for the fluoroquinolone antibiotic Nadifloxacin: regioselective bromination yields the key precursor 2-bromo-4,5-difluoroacetanilide. • Designated as compound XII in a published camptothecin analog route - converted via Vilsmeier-Haack reaction to a quinolinecarboxaldehyde, then advanced through reduction and Mitsunobu coupling. • Solid crystalline form, mp 127-128 °C, LogP ~1.92 - ensures reproducible batch-to-batch behavior for QC, analytical method development, and early-stage formulation.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
CAS No. 458-11-7
Cat. No. B1596590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Difluorophenyl)acetamide
CAS458-11-7
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)F)F
InChIInChI=1S/C8H7F2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
InChIKeyPSXXZHPJADTUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Difluorophenyl)acetamide Overview


N-(3,4-Difluorophenyl)acetamide (CAS 458-11-7, MFCD00017903, molecular formula C8H7F2NO, molecular weight 171.14 g/mol) is a fluorinated aromatic acetamide compound . It is characterized by a solid crystalline form with a melting point of 127–128 °C, a boiling point of approximately 291.2 °C at 760 mmHg, and a density of 1.307 g/cm³ . This compound serves as a versatile intermediate and building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals .

Critical Role of Fluorine Positioning in N-(3,4-Difluorophenyl)acetamide


Within the family of halogenated acetanilides, indiscriminate substitution is not scientifically viable. The specific 3,4-difluoro substitution pattern on the phenyl ring of N-(3,4-Difluorophenyl)acetamide directly influences its electronic properties (e.g., pKa), lipophilicity (LogP), and steric profile, which are critical determinants of its downstream chemical reactivity and biological activity . Isomeric difluorinated analogs, such as the 2,4- or 2,6- substituted derivatives, and mono-fluorinated or chlorinated counterparts exhibit distinct physicochemical profiles that preclude their use as simple drop-in replacements in a validated synthetic route or a pharmacological assay [1].

N-(3,4-Difluorophenyl)acetamide Differentiation Evidence


Melting Point of Difluoroacetanilide Isomers

The melting point of N-(3,4-Difluorophenyl)acetamide (127-128 °C) is distinct from its regioisomers N-(2,4-difluorophenyl)acetamide (122-124 °C) and N-(2,6-difluorophenyl)acetamide (data not widely reported but structurally distinct) . This 3-5 °C difference, while small, is a direct consequence of the differing molecular packing and intermolecular forces (e.g., N-H⋯O hydrogen bonding and C-H⋯π interactions) driven by the specific fluorine substitution pattern, which is a key quality control and purification parameter during manufacturing and handling .

Crystallography Solid State Chemistry Process Chemistry

pKa of Fluorinated Acetanilide Analogs

The presence and position of fluorine atoms strongly influence the electron density on the amide nitrogen. The predicted pKa for N-(3,4-Difluorophenyl)acetamide is 13.32 ± 0.70 . This value reflects the electron-withdrawing effect of the two fluorine atoms in the 3- and 4-positions. In contrast, the non-fluorinated parent compound, acetanilide, has a reported pKa of approximately 0.5 (as a base) or 14.8 (as an acid) [1]. While a direct, experimentally determined pKa comparison for the entire series under identical conditions is not available in the accessed literature, this predicted value classifies the 3,4-difluoro derivative as having distinct acid/base properties relative to its non-fluorinated and mono-fluorinated counterparts, which is a critical factor in predicting its behavior in different pH environments (e.g., during extraction, chromatography, or in biological media) .

Medicinal Chemistry Physical Organic Chemistry Lead Optimization

LogP Comparison: Difluoro vs. Mono-Fluoro Acetanilides

Lipophilicity, often quantified as LogP, is a key determinant of a molecule's behavior in both synthetic and biological systems. The computationally predicted LogP for N-(3,4-Difluorophenyl)acetamide is 1.9232 . In comparison, the LogP for the mono-fluorinated analog N-(4-fluorophenyl)acetamide is significantly lower, with a predicted value around 1.08 . The difference of approximately 0.84 LogP units is meaningful; in a typical drug discovery context, an increase in LogP of 0.5 units can correlate with a measurable increase in membrane permeability and a decrease in aqueous solubility .

ADME Medicinal Chemistry Analytical Chemistry

Biological Activity: 3,4-Difluorophenyl Motif in Kinase Inhibitors

The 3,4-difluorophenyl moiety, when incorporated into larger molecular frameworks, demonstrates distinct biological activities not replicated by other halogenated analogs. In a series of 1,2,4-oxadiazole analogues designed as tyrosine-protein kinase ZAP-70 inhibitors, the compound incorporating the 3,4-difluorophenylacetamido group (BDBM5088) exhibited an IC50 of 6000 nM in a fluorescence polarization competitive binding assay [1]. This activity profile is a function of the specific electronic and steric contributions of the 3,4-difluorophenyl group. Furthermore, the α,α-difluorophenylacetamide class, to which the compound is structurally related, has been demonstrated to possess potent pre-clinical anti-inflammatory activity as analogs of diclofenac, showcasing the pharmacophoric importance of the difluorinated aromatic ring [2].

Medicinal Chemistry Pharmacology Target Validation

N-(3,4-Difluorophenyl)acetamide Applications


Quinoline-Based API Intermediate

N-(3,4-Difluorophenyl)acetamide is explicitly validated as a critical intermediate (designated as compound XII) in a published, multi-kilogram synthetic route for novel pentacyclic camptothecin analogs with demonstrated antitumor activity [1]. The route details its conversion via a Vilsmeier-Haack reaction to a key quinolinecarboxaldehyde intermediate (XIII), followed by reduction and Mitsunobu coupling to assemble the final drug candidate [1]. This established, peer-reviewed synthetic precedent confirms its utility and reliability in the manufacture of complex, biologically active molecules, making it a proven building block for medicinal chemistry programs.

Starting Material for Nadifloxacin Synthesis

This compound is an established starting material for the industrial preparation of the fluoroquinolone antibiotic Nadifloxacin [1]. A published, scalable process details the regioselective bromination of 3,4-difluoroacetanilide (N-(3,4-Difluorophenyl)acetamide) to yield the crucial intermediate 2-bromo-4,5-difluoroacetanilide [1]. This application highlights the compound's role not just as a theoretical building block, but as a commercially relevant precursor in a validated and efficient synthesis of an approved pharmaceutical agent.

Anti-Inflammatory and Multi-Target Ligand Scaffold

The α,α-difluorophenylacetamide core, to which N-(3,4-Difluorophenyl)acetamide belongs, has been identified as a privileged structure for generating potent pre-clinical non-steroidal anti-inflammatory drugs (NSAIDs) that function as analogs of diclofenac [1]. Recent research has explored the molecular hybridization of this core with statins to create novel, multi-target ligands with antiplasmodial and trypanocidal activity [1]. This positions the compound and its derivatives as a valuable starting point for medicinal chemistry campaigns targeting inflammation, pain, and parasitic diseases.

Solid-State Building Block for Crystallization Studies

The compound's well-defined melting point of 127-128 °C and solid crystalline nature make it a reliable standard for solid-state characterization and crystallization studies [1]. Its physicochemical profile, including a LogP of approximately 1.92 and a predicted pKa of 13.32, ensures reproducible behavior in various solvent systems and pH conditions [1][2]. This reliability is essential for analytical method development, quality control, and early-stage formulation work where batch-to-batch consistency is paramount.

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